molecular formula C21H25BrO3S B14364786 4-(Octyloxy)phenyl 3-(5-bromothiophen-2-YL)prop-2-enoate CAS No. 92950-59-9

4-(Octyloxy)phenyl 3-(5-bromothiophen-2-YL)prop-2-enoate

Cat. No.: B14364786
CAS No.: 92950-59-9
M. Wt: 437.4 g/mol
InChI Key: AVRXMQPJWHCGAJ-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a phenyl group attached to a prop-2-enoate moiety, which is further substituted with an octyloxy group and a bromothiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial .

Properties

CAS No.

92950-59-9

Molecular Formula

C21H25BrO3S

Molecular Weight

437.4 g/mol

IUPAC Name

(4-octoxyphenyl) 3-(5-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C21H25BrO3S/c1-2-3-4-5-6-7-16-24-17-8-10-18(11-9-17)25-21(23)15-13-19-12-14-20(22)26-19/h8-15H,2-7,16H2,1H3

InChI Key

AVRXMQPJWHCGAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(S2)Br

Origin of Product

United States

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